molecular formula C17H14O B13751317 1-Methoxy-3-phenylnaphthalene CAS No. 59115-41-2

1-Methoxy-3-phenylnaphthalene

Cat. No.: B13751317
CAS No.: 59115-41-2
M. Wt: 234.29 g/mol
InChI Key: ZSVQZRXRRNZACA-UHFFFAOYSA-N
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Description

1-Methoxy-3-phenylnaphthalene is an organic compound with the molecular formula C17H14O. It is a derivative of naphthalene, where a methoxy group is attached to the first carbon and a phenyl group is attached to the third carbon of the naphthalene ring.

Preparation Methods

The synthesis of 1-Methoxy-3-phenylnaphthalene can be achieved through several synthetic routes. One common method involves the reaction of 1-methoxynaphthalene with phenylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .

Industrial production methods may involve the use of more scalable processes, such as the catalytic hydrogenation of precursor compounds or the use of high-pressure reactors to facilitate the reaction. These methods are designed to maximize yield and purity while minimizing production costs .

Chemical Reactions Analysis

1-Methoxy-3-phenylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy or phenyl groups are replaced by other substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols .

Scientific Research Applications

1-Methoxy-3-phenylnaphthalene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism by which 1-Methoxy-3-phenylnaphthalene exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through various pathways. These interactions can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

1-Methoxy-3-phenylnaphthalene can be compared with other similar compounds, such as:

  • 1-Methoxy-2-phenylnaphthalene
  • 1-Methoxy-4-phenylnaphthalene
  • 2-Methoxy-3-phenylnaphthalene

These compounds share similar structural features but differ in the position of the methoxy and phenyl groups on the naphthalene ring. This difference in structure can lead to variations in their chemical reactivity, physical properties, and biological activities .

Biological Activity

1-Methoxy-3-phenylnaphthalene (1-M3PN) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with 1-M3PN.

Chemical Structure and Properties

This compound belongs to the class of phenylnaphthalene derivatives, which are characterized by their polycyclic aromatic structure. The presence of a methoxy group (-OCH₃) and a phenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Several studies have explored the anticancer properties of phenylnaphthalene derivatives, including 1-M3PN. The following table summarizes key findings related to its cytotoxic effects:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-7 (breast cancer)TBDInduction of apoptosis, cell cycle arrest
PNAP-6hMCF-74.8Increased p21/p27, decreased cyclins and CDKs
Other derivativesVariousTBDVaries by structure; often involves apoptosis induction

Mechanism of Action : The cytotoxicity observed in breast cancer cell lines is often attributed to the modulation of cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs). For instance, compounds similar to 1-M3PN induce cell cycle arrest at various phases, leading to apoptosis through pathways involving caspases and the Bax/Bcl-2 ratio .

Antimicrobial Activity

The antimicrobial efficacy of naphthalene derivatives has also been documented. Studies indicate that certain derivatives exhibit significant activity against Mycobacterium avium subsp. paratuberculosis, surpassing traditional antibiotics like rifampicin:

CompoundActivity AgainstRelative Efficacy
N-(2-Methoxyphenyl)naphthalene-1-carboxamideMycobacterium avium subsp. paratuberculosis2x higher than rifampicin
N-(3-methoxyphenyl)naphthalene-1-carboxamideMycobacterium avium subsp. paratuberculosis3x higher than ciprofloxacin

These findings suggest that the methoxy group may enhance the interaction with bacterial membranes or inhibit essential metabolic pathways in pathogens .

Study on Anticancer Activity

In a study evaluating various phenylnaphthalene derivatives, it was found that 1-M3PN exhibited promising cytotoxic effects on MCF-7 cells, with ongoing investigations into its specific mechanisms of action. The study emphasized the importance of structural modifications in enhancing biological activity .

Study on Antimicrobial Properties

Another investigation highlighted the potential of naphthalene derivatives, including 1-M3PN analogs, in combating resistant strains of bacteria. The results indicated that these compounds could serve as lead structures for developing new antimicrobial agents .

Properties

CAS No.

59115-41-2

Molecular Formula

C17H14O

Molecular Weight

234.29 g/mol

IUPAC Name

1-methoxy-3-phenylnaphthalene

InChI

InChI=1S/C17H14O/c1-18-17-12-15(13-7-3-2-4-8-13)11-14-9-5-6-10-16(14)17/h2-12H,1H3

InChI Key

ZSVQZRXRRNZACA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)C3=CC=CC=C3

Origin of Product

United States

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